molecular formula C17H18N2O3S B7553922 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide

1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide

Cat. No. B7553922
M. Wt: 330.4 g/mol
InChI Key: PURRRLLUMHBRDL-UHFFFAOYSA-N
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Description

1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is used in the treatment of various types of cancers and autoimmune diseases.

Mechanism of Action

1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide is a selective inhibitor of BTK, a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide prevents the activation of downstream signaling pathways and disrupts the survival and proliferation of cancer cells. In autoimmune diseases, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide reduces inflammation by inhibiting B-cell activation and antibody production.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has also been shown to selectively inhibit BTK without affecting other kinases, minimizing off-target effects. In preclinical studies, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has demonstrated potent anti-tumor activity and reduced inflammation in autoimmune diseases.

Advantages and Limitations for Lab Experiments

1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has several advantages for lab experiments, including its high selectivity for BTK, good pharmacokinetic profile, and promising preclinical results. However, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide also has some limitations, including its relatively low solubility and potential for off-target effects at higher concentrations.

Future Directions

There are several future directions for the development of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide. One potential direction is the combination of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Another direction is the evaluation of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide in other types of cancers and autoimmune diseases. Additionally, further studies are needed to optimize the pharmacokinetic profile and reduce the potential for off-target effects of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide.

Synthesis Methods

The synthesis of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide involves several steps, including the reaction of 4-ethoxyphenylboronic acid with 3-cyanophenylboronic acid to form 1-(3-cyanophenyl)-4-ethoxyphenylboronic acid. This intermediate is then coupled with N-methylmethanesulfonamide to form 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide. The synthesis of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various types of cancers and autoimmune diseases. In preclinical studies, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide is currently undergoing clinical trials for the treatment of B-cell malignancies and autoimmune diseases.

properties

IUPAC Name

1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-22-17-9-7-16(8-10-17)19(2)23(20,21)13-15-6-4-5-14(11-15)12-18/h4-11H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURRRLLUMHBRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide

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